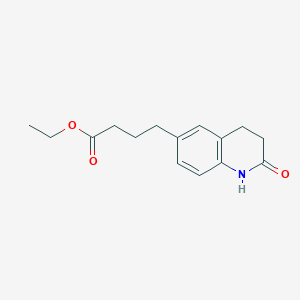![molecular formula C15H31NSi B11859082 Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- CAS No. 119711-55-6](/img/structure/B11859082.png)
Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- is a chemical compound with the molecular formula C15H31NSi and a molecular weight of 253.503 g/mol . This compound is known for its unique structure, which includes a cyclohexanamine moiety and a triethylsilyl group attached to a propylidene chain . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- involves the reaction of propionaldehyde N-cyclohexylimine with lithium diisopropylamide in tetrahydrofuran (THF) at -78°C for 30 minutes . This is followed by the addition of chlorotriethylsilane and gradually warming the mixture to 0°C over a period of 3-4 hours . This method ensures the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the triethylsilyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- involves its interaction with specific molecular targets and pathways. The triethylsilyl group plays a crucial role in stabilizing the compound and facilitating its reactivity in various chemical reactions . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- can be compared with other similar compounds, such as:
Cyclohexanamine, N-[2-(trimethylsilyl)propylidene]-: This compound has a trimethylsilyl group instead of a triethylsilyl group, which affects its reactivity and stability.
Cyclohexanamine, N-[2-(triisopropylsilyl)propylidene]-: This compound has a triisopropylsilyl group, which provides different steric and electronic properties compared to the triethylsilyl group.
The uniqueness of Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- lies in its specific structural features and the resulting chemical properties .
Properties
CAS No. |
119711-55-6 |
|---|---|
Molecular Formula |
C15H31NSi |
Molecular Weight |
253.50 g/mol |
IUPAC Name |
N-cyclohexyl-2-triethylsilylpropan-1-imine |
InChI |
InChI=1S/C15H31NSi/c1-5-17(6-2,7-3)14(4)13-16-15-11-9-8-10-12-15/h13-15H,5-12H2,1-4H3 |
InChI Key |
DWZBXMFEWTUGRV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(C)C=NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride](/img/structure/B11859008.png)
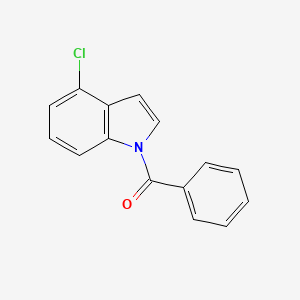
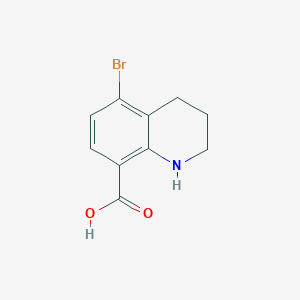
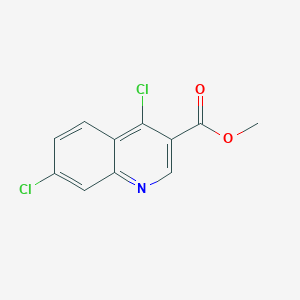


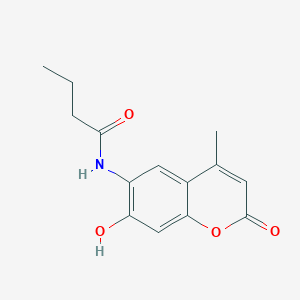

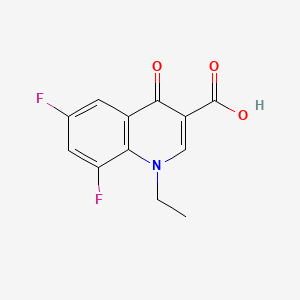


![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)
